molecular formula C11H11BrO4 B2701748 Methyl 3-bromo-2-ethoxy-5-formylbenzoate CAS No. 2248383-45-9

Methyl 3-bromo-2-ethoxy-5-formylbenzoate

Cat. No. B2701748
CAS RN: 2248383-45-9
M. Wt: 287.109
InChI Key: QNHSZLVNPKMBPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-bromo-2-ethoxy-5-formylbenzoate involves the bromination of a precursor compound, followed by esterification. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with a bromine atom at position 2, an ethoxy group at position 3, and a formyl (CHO) group at position 5. The 3D structure can be visualized using computational tools .


Chemical Reactions Analysis

Methyl 3-bromo-2-ethoxy-5-formylbenzoate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and condensation reactions. Investigating its reactivity with different nucleophiles and electrophiles is essential for understanding its versatility .


Physical And Chemical Properties Analysis

  • Toxicity : Safety data sheets (MSDS) provide information on toxicity and handling precautions .

properties

IUPAC Name

methyl 3-bromo-2-ethoxy-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-16-10-8(11(14)15-2)4-7(6-13)5-9(10)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHSZLVNPKMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-ethoxy-5-formylbenzoate

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